![molecular formula C9H9N5 B13511126 2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine](/img/structure/B13511126.png)
2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazole ring, and a pyrimidine ring. This compound is part of a broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine typically involves several steps:
Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This is achieved through various synthetic routes, including cyclization, ring annulation, and cycloaddition.
Sonogashira Cross-Coupling: Different groups are introduced into the alkyne using this method.
Formation of Pyrazole: The reaction between α,β-alkynyls and hydrazine monohydrate leads to the formation of pyrazole.
Cyclization Catalyzed by Gold: Pyrazoles are cyclized by alkyne groups in the presence of a gold catalyst.
Final Cyclization: The final cyclization step is carried out using sodium hydride (NaH).
Chemical Reactions Analysis
2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Cyclization: Cyclization reactions are crucial in the synthesis of this compound, as mentioned in the preparation methods.
Common reagents and conditions used in these reactions include hydrazine monohydrate, gold catalysts, and sodium hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine has several scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of various biologically active molecules.
Mechanism of Action
The mechanism of action of 2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine involves its interaction with various molecular targets and pathways. For instance, pyrrolopyrazine derivatives have shown kinase inhibitory activity, which is crucial for their antitumor effects . The compound’s structure allows it to bind to specific enzymes and receptors, thereby modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds to 2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine include other pyrrolopyrazine derivatives, such as:
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds exhibit more antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine Derivatives: These derivatives show more activity on kinase inhibition.
Properties
Molecular Formula |
C9H9N5 |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
1-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole |
InChI |
InChI=1S/C9H9N5/c1-2-11-9(12-3-1)14-8-6-10-4-7(8)5-13-14/h1-3,5,10H,4,6H2 |
InChI Key |
NDQBGEPALFBIKS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)N(N=C2)C3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',3,5,5'-Tetramethyl-2'h-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B13511044.png)
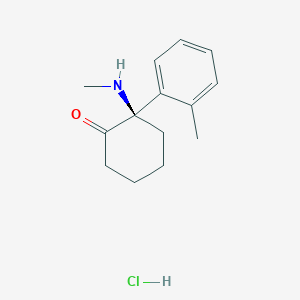
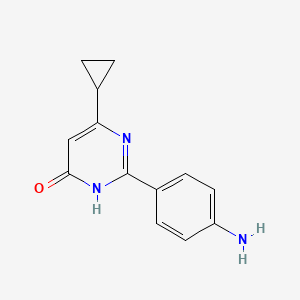
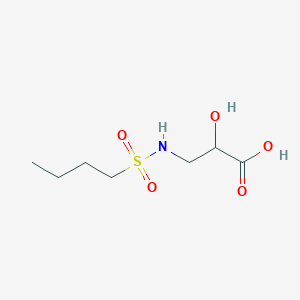
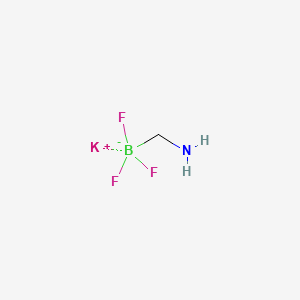
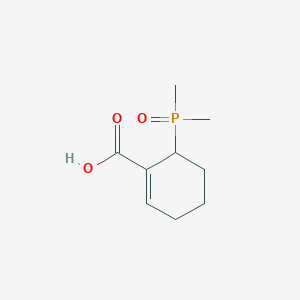

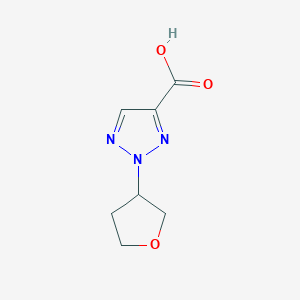
![1-[4-(Propan-2-yloxy)phenyl]prop-2-en-1-aminehydrochloride](/img/structure/B13511108.png)
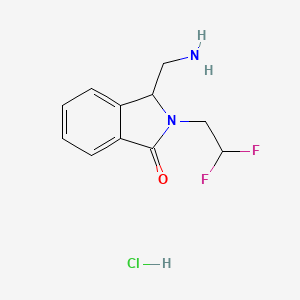
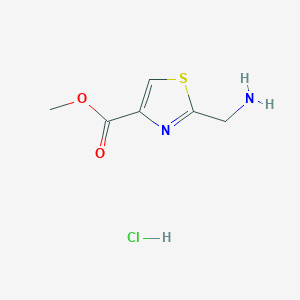
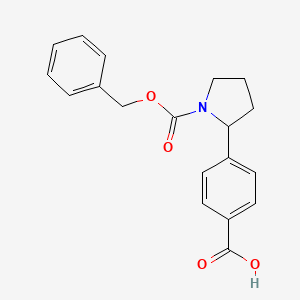
![3-{3-[(Benzyloxy)carbonyl]phenyl}propanoicacid](/img/structure/B13511125.png)
![Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13511129.png)
